molecular formula C9H15NO3 B15263080 Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate

Cat. No.: B15263080
M. Wt: 185.22 g/mol
InChI Key: HIFMTHFIDJLWRJ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate (CAS 2060033-96-5) is a functionalized pyrrolidine derivative of significant interest in organic synthesis and pharmaceutical research . Its molecular structure, featuring a pyrrolidone scaffold substituted with a propyl group and a methyl ester, serves as a versatile and valuable building block for the development of novel bioactive molecules . The presence of both a ketone and an ester group on the ring enhances its reactivity, providing handles for further chemical modifications such as nucleophilic additions, reductions, or decarboxylation reactions, which are critical for lead optimization in medicinal chemistry . The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved therapeutics . Its saturated, non-planar structure allows for efficient exploration of pharmacophore space and contributes favorably to a molecule's stereochemistry and three-dimensional coverage, properties that can enhance solubility and improve ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . This makes pyrrolidine-based intermediates like this compound particularly suitable for applications in designing compounds that target neurological and metabolic pathways . Researchers value this compound for its role as a synthetic intermediate. Its functionalized scaffold is designed for the synthesis of more complex molecular architectures, aiding in the exploration of structure-activity relationships (SAR) during the drug discovery process . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 2-oxo-3-propylpyrrolidine-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-4-9(8(12)13-2)5-6-10-7(9)11/h3-6H2,1-2H3,(H,10,11)

InChI Key

HIFMTHFIDJLWRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate typically involves the reaction of propylamine with ethyl acetoacetate, followed by cyclization and esterification. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol. The process can be summarized as follows:

    Reaction of Propylamine with Ethyl Acetoacetate: This step forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Esterification: The final step involves esterification to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Methyl Esters

Methyl esters of bicyclic and diterpenoid acids, such as sandaracopimaric acid methyl ester and torulosic acid methyl ester, share the ester functional group but differ in their core structures (e.g., diterpene vs. pyrrolidine backbones) . These analogs are often studied for their biological activities, such as antimicrobial or anti-inflammatory properties, but their larger molecular frameworks (e.g., labdane or abietane skeletons) result in higher molecular weights (>300 g/mol) and distinct solubility profiles compared to the simpler pyrrolidine-based methyl ester .

Table 1: Key Structural Differences
Compound Core Structure Molecular Formula Molecular Weight (g/mol) Functional Groups
Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate Pyrrolidine C₉H₁₅NO₃ 185.22 Ketone, ester, propyl substituent
Sandaracopimaric acid methyl ester Diterpene (abietane) C₂₁H₃₂O₂ 316.48 Carboxylic acid methyl ester, cyclic terpene
(R)-2-Methyl-1-(3-oxo-3-...pyrrolidine-2-carboxylic acid methyl ester Pyrrolidine C₁₉H₂₁F₆N₃O₃ 501.38 Trifluoromethyl, amide, ketone, ester

Functional Group Variations in Pyrrolidine Derivatives

In contrast, this compound lacks halogen substituents, which may reduce its lipophilicity and alter its pharmacokinetic profile.

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns, critical for crystal packing and solubility, differ significantly between analogs. The ketone and ester groups in this compound may engage in weaker hydrogen bonds compared to compounds with hydroxyl or carboxylic acid groups (e.g., 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester) .

Q & A

(Basic) What are the common synthetic routes for Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate, and what analytical techniques validate its purity and structure?

Methodological Answer:
Synthesis typically involves cyclization or esterification reactions. For example, a pyrrolidine ring can be formed via a [3+2] cycloaddition between a nitrone and a propyl-substituted alkene, followed by oxidation to introduce the ketone moiety. Esterification is achieved using methanol under acid catalysis. Post-synthesis, purity is validated via HPLC or GC-MS. Structural confirmation employs:

  • NMR spectroscopy (¹H/¹³C) to identify proton environments and carbonyl/ester groups.
  • IR spectroscopy to confirm the ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹).
  • Mass spectrometry (EI or ESI) for molecular ion verification.
  • X-ray crystallography for absolute configuration determination, using programs like SHELXL for refinement .

(Basic) How is the crystal structure of this compound determined using X-ray crystallography?

Methodological Answer:
Single-crystal X-ray diffraction is performed on a diffractometer equipped with a CCD detector. Data reduction uses SAINT or APEX3 , and structure solution employs direct methods (e.g., SHELXT ). Refinement with SHELXL optimizes bond lengths, angles, and thermal parameters. The final structure is visualized using ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacement .

(Advanced) What challenges arise in refining the crystal structure when dealing with disordered propyl groups or twinning?

Methodological Answer:
Disordered propyl groups require partitioning occupancy using PART instructions in SHELXL. Twinning (e.g., by merrohedry) is addressed via the TWIN command, refining twin laws and scale factors. For severe disorder, constraints (e.g., SADI for similar bond lengths) or restraints (e.g., ISOR for thermal motion) are applied. Validation tools like PLATON check for missed symmetry or twinning .

(Advanced) How do hydrogen bonding networks influence the crystal packing and stability of this compound?

Methodological Answer:
Hydrogen bonds (e.g., N-H···O=C or C-H···O) are analyzed using Graph Set Theory (as per Etter’s rules) to classify motifs (e.g., chains, rings). For example, dimeric R₂²(8) motifs between ketone and ester groups stabilize the lattice. Tools like Mercury or CrystalExplorer quantify interaction energies, revealing dominant contributions from H-bonding vs. van der Waals forces .

(Advanced) What computational methods predict the most stable conformation of the pyrrolidine ring?

Methodological Answer:
The Cremer-Pople puckering parameters (θ, φ) are calculated using atomic coordinates to quantify ring distortion. For the pyrrolidine ring, DFT calculations (e.g., Gaussian with B3LYP/6-31G*) optimize geometry and compute energy profiles for pseudorotation. Molecular dynamics simulations (e.g., AMBER ) assess conformational flexibility in solution, validated against NOESY NMR data .

(Advanced) How can diastereoselective synthesis be achieved for pyrrolidine derivatives like this compound?

Methodological Answer:
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts) enforce stereocontrol. For example, a Michael addition to a propyl-substituted enone followed by cyclization can yield the desired diastereomer. Stereochemical outcomes are confirmed via X-ray or NOE NMR correlations .

(Basic) What spectroscopic techniques are used to analyze the functional groups and confirm the ester and ketone moieties?

Methodological Answer:

  • ¹H NMR : Ester methoxy protons appear as a singlet (~δ 3.7 ppm). The ketone lacks adjacent protons, so no splitting.
  • ¹³C NMR : Ketone carbonyl at ~δ 210 ppm; ester carbonyl at ~δ 170 ppm.
  • IR : Sharp ketone C=O peak (~1720 cm⁻¹) and ester C=O (~1740 cm⁻¹).
  • UV-Vis : n→π* transitions of carbonyl groups (λ ~280 nm) .

(Advanced) How to resolve contradictions in spectroscopic data indicating alternative tautomeric forms or rotamers?

Methodological Answer:
Variable-temperature NMR (e.g., −40°C to 80°C) slows exchange processes, revealing separate signals for tautomers/rotamers. DFT calculations predict relative stabilities of conformers. Dynamic HPLC with chiral columns separates rotamers, while 2D EXSY NMR detects exchange between forms. For tautomers, isotopic labeling (e.g., ¹⁵N) clarifies protonation states .

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